1-Ethyl-4-ethynylpiperidine
Description
1-Ethyl-4-ethynylpiperidine is a piperidine derivative characterized by an ethyl group at the 1-position and an ethynyl (C≡CH) group at the 4-position of the piperidine ring. The piperidine scaffold is a six-membered heterocyclic amine with one nitrogen atom, widely utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity and enabling further functionalization via click chemistry or cross-coupling reactions.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-ethyl-4-ethynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-9-5-7-10(4-2)8-6-9/h1,9H,4-8H2,2H3 |
InChI Key |
BINSJKUZTYWDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with acetylene in the presence of a strong base, such as sodium amide, to introduce the ethynyl group at the fourth position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of 1-ethyl-4-ethylpiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Ethyl-4-ethynylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynylpiperidine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrogen atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(a) 1-Ethyl-4-piperidone
- Structure : Features a ketone group at position 4 instead of an ethynyl group.
- Ketones are also prone to nucleophilic attacks, unlike the chemically stable ethynyl moiety .
(b) Ethyl 2-(piperidin-4-yl)acetate
- Structure : Contains an ethyl ester at position 2 and an acetoxy group.
- Key Differences : The ester group enhances hydrophilicity (TPSA: 46.15 Ų) and metabolic lability due to esterase susceptibility. In contrast, the ethynyl group in this compound may confer greater stability under physiological conditions .
(c) Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate
- Structure : Incorporates a trifluoromethylpyrimidine substituent and an ethyl ester.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and aromaticity, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets. The ethynyl group in this compound lacks aromaticity but offers a reactive site for conjugation .
(d) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Includes acetyl, ethyl, and methoxyphenyl substituents.
- Key Differences : The acetyl and methoxyphenyl groups contribute to antimicrobial and antitumor activities, as observed in crystallographic studies. The ethynyl group in this compound may instead serve as a synthetic handle for drug-targeting strategies .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Log S (Solubility) | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~139.22 (estimated) | ~-2.5 (moderate) | ~12.36 | Ethyl, ethynyl |
| 1-Ethyl-4-piperidone | 141.21 | -1.8 | 29.10 | Ethyl, ketone |
| Ethyl 2-(piperidin-4-yl)acetate | 185.26 | -2.1 | 46.15 | Ethyl ester, acetoxy |
| Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | 343.31 | -3.2 | 65.68 | Trifluoromethyl, pyrimidine |
Notes:
- Log S : Lower values indicate poorer solubility. The ethynyl group in this compound likely reduces solubility compared to ketone or ester derivatives.
- TPSA (Topological Polar Surface Area) : Higher TPSA correlates with increased hydrophilicity. Ethynyl's low TPSA suggests greater lipophilicity, favoring blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
